

# The Origin of Cyclosporin B: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Cyclosporin B

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## Abstract

**Cyclosporin B** is a naturally occurring cyclic undecapeptide belonging to the cyclosporin family of metabolites. First identified from the fungus *Trichoderma polysporum*, it is a structural analogue of the clinically significant immunosuppressant, Cyclosporin A. This technical guide provides a comprehensive overview of the origin of **Cyclosporin B**, including its discovery, the producing microorganism, and its biosynthesis via the non-ribosomal peptide synthetase (NRPS) pathway. Detailed methodologies for the fermentation of *Trichoderma polysporum* and the isolation and purification of **Cyclosporin B** are presented, based on established protocols for cyclosporins. Furthermore, this guide summarizes the available data on the biological activity of **Cyclosporin B**, offering a comparative perspective with other cyclosporin analogues. The information is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmacology who are investigating the therapeutic potential and biochemical properties of this fungal metabolite.

## Introduction

The cyclosporins are a class of cyclic oligopeptides of fungal origin that have garnered significant attention in the medical and scientific communities, primarily due to the profound immunosuppressive properties of their most famous member, Cyclosporin A.<sup>[1]</sup> This family of natural products, however, is diverse, with numerous structural analogues that have been isolated and characterized. Among these is **Cyclosporin B**, a minor analogue produced by the

fungus *Trichoderma polysporum*.<sup>[2]</sup> Understanding the origin and biological characteristics of **Cytosporin B** is crucial for exploring its potential pharmacological applications and for the broader study of cyclosporin structure-activity relationships. This guide delves into the technical details of **Cytosporin B**'s discovery, its microbial source, and the biochemical machinery responsible for its production.

## Discovery and Producing Organism

**Cytosporin B** was first isolated and characterized in 1977 by Traber and his colleagues from the culture broth of the filamentous fungus *Trichoderma polysporum* (LINK ex PERS.) Rifai.<sup>[2]</sup><sup>[3]</sup> This discovery was part of a broader investigation into the secondary metabolites of this fungal species, which also led to the identification of other cyclosporin analogues, such as Cyclosporins D and E. *Trichoderma polysporum* is a species of soil-dwelling fungi known for producing a variety of bioactive secondary metabolites.<sup>[4]</sup> While the closely related fungus *Tolypocladium inflatum* (also known as *Beauveria nivea*) is the primary industrial source of Cyclosporin A, *Trichoderma polysporum* remains the original and a significant source of several other cyclosporin variants, including **Cytosporin B**.<sup>[1]</sup><sup>[5]</sup>

## Biosynthesis of Cytosporin B

The biosynthesis of cyclosporins, including **Cytosporin B**, is a complex process that does not involve ribosomal protein synthesis. Instead, it is carried out by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).<sup>[6]</sup><sup>[7]</sup> The NRPS acts as a molecular assembly line, sequentially adding and modifying amino acid precursors to build the cyclic peptide structure.

The general mechanism for cyclosporin biosynthesis involves the following key steps:

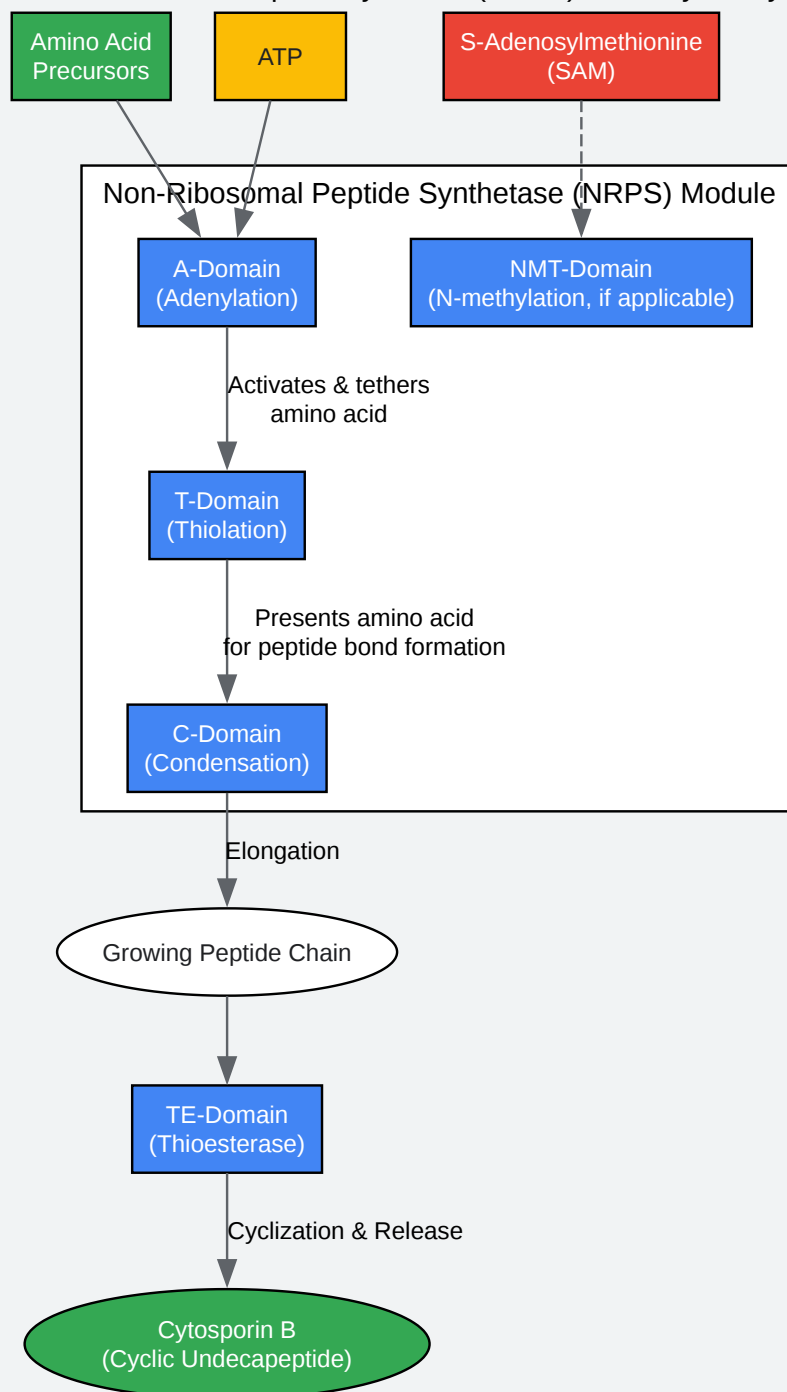
- **Amino Acid Activation:** The constituent amino acids of the cyclosporin molecule are activated to their adenylated forms by adenylation (A) domains within the NRPS.
- **Thiolation:** The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) or peptidyl carrier protein (PCP) domains.
- **Peptide Bond Formation:** Condensation (C) domains catalyze the formation of peptide bonds between the amino acids attached to adjacent T domains.

- **N-methylation:** In the case of N-methylated amino acids, which are common in cyclosporins, N-methyltransferase (NMT) domains catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of the tethered amino acid.
- **Epimerization:** Some NRPS modules contain epimerization (E) domains that convert L-amino acids to their D-isomers.
- **Cyclization and Release:** The final step involves the cyclization of the linear peptide and its release from the NRPS, a reaction often catalyzed by a terminal thioesterase (TE) domain.

The specific amino acid sequence of **Cytosporin B** is determined by the number and arrangement of the modules in the *Trichoderma polysporum* NRPS and the substrate specificity of each A domain.

## Signaling Pathway Diagram

## General Non-Ribosomal Peptide Synthesis (NRPS) Pathway for Cyclosporins

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A simplified diagram of the NRPS-mediated biosynthesis of cyclosporins.

## Experimental Protocols

### Fermentation of *Trichoderma polysporum* for Cytosporin B Production

The following is a generalized protocol for the submerged fermentation of *Trichoderma* species to produce cyclosporins, which can be adapted for **Cytosporin B** production.

#### 4.1.1 Inoculum Preparation

- Prepare a seed culture medium, such as Malt Yeast Extract (MY) medium (2% malt extract, 0.4% yeast extract, pH 5.7).[\[5\]](#)
- Aseptically transfer a 0.8 cm disk of a 5-day old culture of *Trichoderma polysporum* from a Malt Extract Agar (MEA) plate to a flask containing the sterile seed culture medium.
- Incubate the flask on an orbital shaker at 200 rpm for 72 hours at 30°C.[\[8\]](#)

#### 4.1.2 Production Fermentation

- Prepare the production medium with the following composition: 5% glucose, 1% peptone, 0.5%  $\text{KH}_2\text{PO}_4$ , and 0.25% KCl, with the pH adjusted to 5.3.[\[8\]](#)
- Inoculate the production medium with 5% (v/v) of the seed culture.
- Incubate the production culture on an orbital shaker at 200 rpm at 28-30°C for 10-14 days.[\[5\]](#)

### Isolation and Purification of Cytosporin B

The following protocol is a general method for the extraction and purification of cyclosporins from a fermentation broth.

#### 4.2.1 Extraction

- Harvest the fermentation broth and mix it with an equal volume of n-butyl acetate.
- Stir the mixture at 200 rpm for 24 hours at 30°C to extract the cyclosporins into the organic phase.[\[8\]](#)

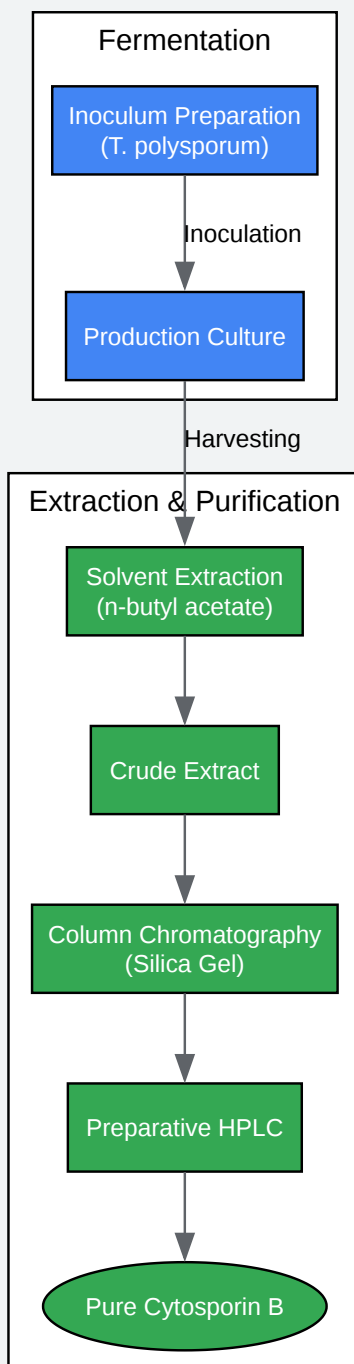
- Separate the organic layer using a separatory funnel.
- Evaporate the organic solvent under vacuum to obtain a crude extract.
- Dissolve the dried extract in methanol for further purification.

#### 4.2.2 Purification

- The crude extract can be subjected to column chromatography on silica gel.
- Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane or chloroform in methanol, to separate the different cyclosporin analogues.
- Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Pool the fractions containing **Cytosporin B** and evaporate the solvent.
- Further purification can be achieved by preparative HPLC to obtain highly pure **Cytosporin B**.

## Experimental Workflow Diagram

## Workflow from Fungal Culture to Pure Cytosporin B

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A flowchart illustrating the key stages in producing and isolating **Cytosporin B**.

## Biological Activity

**Cyclosporin B**, like other members of the cyclosporin family, exhibits immunosuppressive properties. The mechanism of action for cyclosporins involves the formation of a complex with an intracellular receptor, cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor that is crucial for the expression of genes encoding cytokines such as interleukin-2 (IL-2).[9][10] By blocking IL-2 production, cyclosporins suppress the activation and proliferation of T-lymphocytes, which are key mediators of the immune response.[11]

While extensive quantitative data on the biological activity of **Cyclosporin B** is not as readily available as for Cyclosporin A, comparative studies have provided insights into its relative potency. The immunosuppressive activity of different cyclosporin analogues can vary depending on the specific amino acid substitutions in their structure.

## Quantitative Data on Immunosuppressive Activity of Cyclosporin Analogues

Compound	Assay	Target/Cell Line	IC <sub>50</sub> (µg/L)	Reference
Cyclosporin A	Mixed Lymphocyte Culture (MLC)	Human Peripheral Blood Mononuclear Cells	19 ± 4	[12]
Cyclosporin G	Mixed Lymphocyte Culture (MLC)	Human Peripheral Blood Mononuclear Cells	60 ± 7	[12]

Note: Specific IC<sub>50</sub> values for **Cyclosporin B** are not widely reported in the currently available literature. The table above provides comparative data for other well-studied cyclosporins to give a context for the expected range of activity.



## Conclusion

**Cytosporin B** is a fascinating member of the cyclosporin family, originating from the fungus *Trichoderma polysporum*. Its discovery has contributed to our understanding of the structural diversity of these important fungal metabolites. The biosynthesis of **Cytosporin B** via a non-ribosomal peptide synthetase highlights the complex enzymatic machinery that fungi have evolved to produce a wide array of bioactive compounds. While detailed quantitative data on its biological activity remains less explored compared to Cyclosporin A, the established protocols for the fermentation of *Trichoderma* and the isolation of cyclosporins provide a solid foundation for further research into this compound. Future studies focusing on the specific immunosuppressive profile and potential therapeutic applications of **Cytosporin B** are warranted to fully elucidate its place within the pharmacopeia of natural products.

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